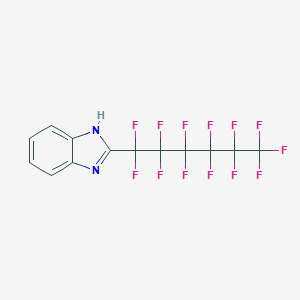

2-(Tridecafluorohexyl)-1H-benzimidazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Tridecafluorohexyl)-1H-benzimidazole is a fluorinated benzimidazole derivative. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These characteristics make them valuable in various industrial and scientific applications.

Wissenschaftliche Forschungsanwendungen

2-(Tridecafluorohexyl)-1H-benzimidazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential use in biological assays due to its unique chemical properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty coatings and materials due to its high chemical resistance and low surface energy

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tridecafluorohexyl)-1H-benzimidazole typically involves the reaction of benzimidazole with a perfluoroalkyl halide under specific conditions. One common method is the nucleophilic substitution reaction where benzimidazole reacts with 1-bromo-2-(tridecafluorohexyl)ethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(Tridecafluorohexyl)-1H-benzimidazole may involve continuous flow reactors to ensure consistent quality and yield. The use of flow reactors allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for the synthesis of fluorinated compounds.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tridecafluorohexyl)-1H-benzimidazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorinated alkyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

Reduction: Formation of partially or fully reduced benzimidazole derivatives.

Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 2-(Tridecafluorohexyl)-1H-benzimidazole involves its interaction with specific molecular targets. The fluorinated alkyl chain can interact with hydrophobic regions of proteins or membranes, potentially altering their function. The benzimidazole core can also participate in hydrogen bonding and π-π interactions, further influencing biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Nonafluorobutyl)-1H-benzimidazole

- 2-(Heptafluoropropyl)-1H-benzimidazole

- 2-(Pentafluoroethyl)-1H-benzimidazole

Uniqueness

2-(Tridecafluorohexyl)-1H-benzimidazole is unique due to its longer fluorinated alkyl chain, which imparts greater hydrophobicity and chemical resistance compared to its shorter-chain analogs. This makes it particularly valuable in applications requiring extreme chemical stability and low surface energy .

Biologische Aktivität

2-(Tridecafluorohexyl)-1H-benzimidazole, also referred to as TFH-BIM, is a compound that has garnered interest in various fields of research, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, examining its potential applications, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-(Tridecafluorohexyl)-1H-benzimidazole

- CAS Number : 119403-54-2

- Molecular Formula : C14H10F13N

- Molecular Weight : 385.22 g/mol

Biological Activity Overview

The biological effects of 2-(Tridecafluorohexyl)-1H-benzimidazole are not extensively documented in the literature. However, it is part of a broader class of benzimidazole derivatives known for their diverse pharmacological properties. The following sections summarize the known biological activities associated with benzimidazole derivatives and speculate on the potential activities of TFH-BIM based on structural similarities.

Antimicrobial Activity

Research into benzimidazole derivatives indicates significant antimicrobial properties. For instance, studies have shown that certain derivatives exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 4 to 16 μg/mL . While specific data on TFH-BIM's antimicrobial effects are lacking, its structural resemblance to other active benzimidazoles suggests potential efficacy.

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. A study highlighted that several compounds demonstrated cytotoxic effects against various cancer cell lines, including HepG2 and MDA-MB-231, with IC50 values ranging from 2.39 to 10.95 μM . Given the structural framework of TFH-BIM, it may exhibit similar anticancer activities; however, empirical data is essential for validation.

The mechanism by which benzimidazole derivatives exert their biological effects often involves interaction with specific molecular targets within cells. For example, some compounds inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation . The exact mechanism for TFH-BIM remains to be elucidated but could involve similar pathways due to its structural characteristics.

Safety and Handling

Due to the limited information available regarding the biological effects of TFH-BIM, caution is advised when handling this compound. It is recommended to follow standard safety protocols for handling chemical substances and conduct thorough risk assessments before experimental use.

Eigenschaften

IUPAC Name |

2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F13N2/c14-8(15,7-27-5-3-1-2-4-6(5)28-7)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1-4H,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKGKJQHIIWIAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F13N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555314 |

Source

|

| Record name | 2-(Tridecafluorohexyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119403-54-2 |

Source

|

| Record name | 2-(Tridecafluorohexyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.